Insulin Glargine

Pharmacokinetics Formulation Comparison Diabetes Mellitus Type 1

Insulin Glargine is a long-acting recombinant insulin analog engineered with a pH-dependent precipitation mechanism (isoelectric point 6.7) that forms a microprecipitate depot at physiological pH, delivering peakless 24-hour basal control. The U300 formulation achieves 50% lower within-day PK variability and 5 hours longer tight glycemic control versus U100, enhancing reproducibility in euglycemic clamp protocols and hypoglycemia risk reduction trials. For biosimilar development, the elevated IGF-1R binding affinity (5–8× human insulin) is a critical quality attribute that demands high-purity reference material for assay comparability.

Molecular Formula C267H404N72O78S6
Molecular Weight 6063 g/mol
CAS No. 160337-95-1
Cat. No. B600853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsulin Glargine
CAS160337-95-1
SynonymsA21-Gly-B31-Arg-B32-Arg-insulin;  Insulin, glycyl(A21)-arginyl(B31,B32)-; 
Molecular FormulaC267H404N72O78S6
Molecular Weight6063 g/mol
Structural Identifiers
InChIInChI=1S/C267H404N72O78S6/c1-29-137(23)212(330-199(355)109-269)260(412)334-211(136(21)22)256(408)305-166(79-86-206(365)366)226(378)298-163(75-82-196(273)352)230(382)326-190-122-421-422-123-191-251(403)322-185(117-341)249(401)312-170(94-129(7)8)234(386)313-176(101-146-57-65-152(346)66-58-146)237(389)299-161(73-80-194(271)350)227(379)308-169(93-128(5)6)232(384)301-165(78-85-205(363)364)229(381)320-182(107-197(274)353)244(396)316-178(103-148-61-69-154(348)70-62-148)240(392)325-188(222(374)290-115-207(367)368)120-418-420-121-189(221(373)288-112-200(356)294-160(76-83-203(359)360)225(377)297-157(53-42-88-284-265(276)277)219(371)287-113-201(357)295-174(99-144-48-36-32-37-49-144)236(388)315-175(100-145-50-38-33-39-51-145)239(391)317-179(104-149-63-71-155(349)72-64-149)247(399)338-216(142(28)345)263(415)339-91-45-56-193(339)254(406)302-158(52-40-41-87-268)231(383)336-214(140(26)343)261(413)303-159(54-43-89-285-266(278)279)224(376)306-167(264(416)417)55-44-90-286-267(280)281)328-258(410)210(135(19)20)333-245(397)172(96-131(11)12)310-238(390)177(102-147-59-67-153(347)68-60-147)314-233(385)168(92-127(3)4)307-217(369)139(25)293-223(375)164(77-84-204(361)362)304-255(407)209(134(17)18)332-246(398)173(97-132(13)14)311-242(394)181(106-151-111-283-126-292-151)319-248(400)184(116-340)296-202(358)114-289-220(372)187(119-419-423-124-192(327-252(190)404)253(405)337-215(141(27)344)262(414)323-186(118-342)250(402)335-213(138(24)30-2)259(411)329-191)324-235(387)171(95-130(9)10)309-241(393)180(105-150-110-282-125-291-150)318-228(380)162(74-81-195(272)351)300-243(395)183(108-198(275)354)321-257(409)208(133(15)16)331-218(370)156(270)98-143-46-34-31-35-47-143/h31-39,46-51,57-72,110-111,125-142,156-193,208-216,340-349H,29-30,40-45,52-56,73-109,112-124,268-270H2,1-28H3,(H2,271,350)(H2,272,351)(H2,273,352)(H2,274,353)(H2,275,354)(H,282,291)(H,283,292)(H,287,371)(H,288,373)(H,289,372)(H,290,374)(H,293,375)(H,294,356)(H,295,357)(H,296,358)(H,297,377)(H,298,378)(H,299,389)(H,300,395)(H,301,384)(H,302,406)(H,303,413)(H,304,407)(H,305,408)(H,306,376)(H,307,369)(H,308,379)(H,309,393)(H,310,390)(H,311,394)(H,312,401)(H,313,386)(H,314,385)(H,315,388)(H,316,396)(H,317,391)(H,318,380)(H,319,400)(H,320,381)(H,321,409)(H,322,403)(H,323,414)(H,324,387)(H,325,392)(H,326,382)(H,327,404)(H,328,410)(H,329,411)(H,330,355)(H,331,370)(H,332,398)(H,333,397)(H,334,412)(H,335,402)(H,336,383)(H,337,405)(H,338,399)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,416,417)(H4,276,277,284)(H4,278,279,285)(H4,280,281,286)/t137-,138-,139-,140+,141+,142+,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,208-,209-,210-,211-,212-,213-,214-,215-,216-/m0/s1
InChIKeyCOCFEDIXXNGUNL-RFKWWTKHSA-N
Commercial & Availability
Standard Pack Sizes3.2 mg / 15 mg / 100 mg / 100 u / 300 u / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Insulin Glargine (CAS 160337-95-1) Technical Profile: Long-Acting Basal Insulin Analog for Diabetes Research


Insulin Glargine (CAS 160337-95-1) is a long-acting recombinant analog of human insulin produced by recombinant DNA technology, characterized by two arginine residues added to the C-terminus of the B-chain and a glycine substitution at position A21 [1]. These modifications shift the isoelectric point from pH 5.4 to 6.7, rendering the molecule soluble at acidic pH (formulation pH ~4.0) but causing it to precipitate into microprecipitates upon subcutaneous injection at physiological pH [2]. This pH-dependent precipitation mechanism forms a depot from which insulin glargine is slowly released, providing a relatively constant, peakless basal insulin profile with a duration of action up to 24 hours [3].

Why Insulin Glargine (CAS 160337-95-1) Is Not Interchangeable with NPH, Detemir, or Degludec: The Procurement Case for Analog-Specific Selection


Despite sharing the common goal of basal glycemic control, long-acting insulin analogs exhibit fundamental differences in their molecular design, pharmacokinetic (PK) profiles, and clinical performance that preclude simple therapeutic or procurement substitution. Insulin glargine's unique pH-dependent precipitation mechanism contrasts with insulin detemir's albumin-binding acylation strategy and insulin degludec's multi-hexamer chain formation, resulting in distinct time-action profiles, within-subject variability, and hypoglycemia risk profiles [1]. Furthermore, even within the glargine class, the U100 and U300 formulations differ in depot compactness, absorption kinetics, and duration of action—with U300 demonstrating a 5-hour longer duration of glycemic control and 50% lower PK within-day variability compared to U100 [2]. These quantifiable differences have direct implications for experimental reproducibility, clinical trial design, and cost-effectiveness analyses, making compound-specific evidence essential for informed scientific and industrial decision-making.

Insulin Glargine (CAS 160337-95-1) vs. Comparator Basal Insulins: Quantitative Evidence for Differentiated Procurement


Within-Day PK Variability: Insulin Glargine U300 Reduces Fluctuation by 50% Compared to Glargine U100

Under steady-state conditions in type 1 diabetes patients, insulin glargine U300 (Gla-300) exhibited 50% lower within-day variability in plasma free insulin concentrations compared to insulin glargine U100 (Gla-100) [1]. This reduction in PK fluctuation translates to a more predictable and stable insulin exposure profile over 24 hours.

Pharmacokinetics Formulation Comparison Diabetes Mellitus Type 1

Duration of Action: Insulin Glargine U300 Extends Euglycemic Control by Approximately 5 Hours Beyond 24 Hours vs. U100

In a steady-state euglycemic clamp study, insulin glargine U300 maintained tight blood glucose control (≤105 mg/dL) for approximately 5 hours longer than insulin glargine U100, extending glycemic control well beyond 24 hours [1]. The glucose infusion rate (GIR) was lower in the first 12 hours (0.77 [90% CI 0.62; 0.95]) and higher in the second 12 hours (1.53 [90% CI 1.23; 1.92]) with Gla-300 versus Gla-100, demonstrating a more evenly distributed 24-hour profile.

Pharmacodynamics Duration of Action Euglycemic Clamp

IGF-1 Receptor Binding Affinity: Insulin Glargine Exhibits 5- to 8-Fold Higher Affinity Than Human Insulin, in Contrast to Detemir's Ratio ≤1

In vitro receptor binding assays demonstrate that insulin glargine has a 5- to 8-fold higher affinity for the human IGF-1 receptor compared to human insulin [1]. In contrast, insulin detemir displays an IGF-1R:IR binding ratio of ≤1, indicating balanced or lower IGF-1R affinity [2]. This differential IGF-1R engagement has implications for mitogenic signaling pathways and is a critical quality attribute in biosimilarity assessments.

Receptor Binding IGF-1R Mitogenicity Safety Pharmacology

Within-Subject PK Variability: Insulin Glargine U100 Shows 19% CV vs. Insulin Detemir's 27% CV in Pharmacodynamic Response

Within-subject variability, expressed as coefficient of variation (CV), is a key determinant of day-to-day reproducibility of glycemic control. For insulin glargine U100, the CV for insulin exposure (INS-AUC0-24h) is 19% (95% CI: 14-25%) [1]. In separate clamp studies, insulin detemir demonstrated a pharmacodynamic GIR-AUC(0-12h) CV of 27% compared to 59% for NPH [2]. While these metrics measure different endpoints (PK vs. PD), they collectively indicate that glargine's variability profile differs meaningfully from both NPH and detemir.

Within-Subject Variability Pharmacokinetics Reproducibility

Severe Hypoglycemia Event Rates: Insulin Glargine (0.36 Events/Patient-Year) vs. NPH (0.35) and Detemir (0.34-0.46) in Type 1 Diabetes

A network meta-analysis of basal insulin therapies in type 1 diabetes reported median event rates for severe/major hypoglycemia of 0.36 events per patient-year for insulin glargine once daily (95% CrI: 0 to 45.36), compared to 0.35 for NPH twice daily, 0.46 for detemir once daily, and 0.34 for detemir twice daily [1]. While the hazard ratios show overlapping credible intervals, the absolute event rates inform procurement cost-effectiveness models and clinical trial power calculations.

Hypoglycemia Safety Clinical Outcomes Meta-Analysis

Depot Absorption Kinetics: Insulin Glargine U300 Forms More Compact Subcutaneous Precipitates, Reducing Absorption Surface Area vs. U100

Both insulin glargine U100 and U300 precipitate upon subcutaneous injection at physiological pH. However, the U300 formulation forms precipitates that are substantially more compact, resulting in a reduced surface area from which absorption can occur, thereby further slowing the absorption rate compared to U100 [1]. This physical-chemical differentiation underlies the observed PK/PD differences between the two formulations.

Formulation Science Subcutaneous Depot Absorption Kinetics

Optimal Research and Procurement Scenarios for Insulin Glargine (CAS 160337-95-1) Based on Quantitative Differentiation Evidence


Clinical Trials Requiring Reduced PK Variability: Select Insulin Glargine U300 for 50% Lower Within-Day Fluctuation

For randomized controlled trials or PK/PD studies where minimizing day-to-day variability in insulin exposure is critical (e.g., closed-loop artificial pancreas studies, hypoglycemia risk reduction trials), insulin glargine U300 is the preferred formulation. The 50% reduction in within-day PK fluctuation compared to U100 [1] translates to more predictable insulin levels, potentially reducing confounding variability and improving statistical power. This differentiation is particularly valuable when studying vulnerable populations (e.g., hypoglycemia-unaware patients) or when co-administering with other glucose-lowering agents.

Biosimilar Development and Quality Control: Use Insulin Glargine's 5- to 8-Fold IGF-1R Affinity as a Critical Quality Attribute Benchmark

During biosimilar development and batch release testing, the IGF-1R binding affinity of insulin glargine (5- to 8-fold higher than human insulin) serves as a critical quality attribute (CQA) that must be demonstrated to be highly similar to the reference product [1][2]. Analytical laboratories and regulatory affairs teams should select this compound as the reference standard when establishing similarity in receptor binding assays, mitogenicity studies, and comparability protocols. Failure to match this elevated IGF-1R affinity profile would constitute a meaningful analytical difference requiring justification.

Preclinical Safety Pharmacology: Leverage Documented Hypoglycemia Event Rates for Sample Size Calculations in Comparative Studies

When designing preclinical or clinical comparative studies involving basal insulin analogs, the severe hypoglycemia event rate of 0.36 events per patient-year for insulin glargine (once daily) provides a benchmark for power calculations and protocol design [1]. This baseline rate enables investigators to estimate required sample sizes for detecting clinically meaningful differences versus comparators such as NPH (0.35 events/patient-year) or detemir twice daily (0.34 events/patient-year). This evidence-based approach supports robust study design and regulatory submissions.

Long-Duration Euglycemic Clamp Studies: Use Insulin Glargine U300 for Experiments Requiring >24-Hour Glycemic Control

For euglycemic clamp studies extending beyond 24 hours—such as those evaluating overnight glucose control, dose-timing flexibility, or continuous glucose monitoring (CGM) device accuracy—insulin glargine U300 is the optimal choice. Its approximately 5-hour longer duration of tight glycemic control (≤105 mg/dL) compared to U100 [1] provides a safety margin against early loss of glucose-lowering effect and reduces the need for rescue glucose infusions. This extended action profile supports more robust and reproducible clamp protocols.

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